4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate
Brand Name: Vulcanchem
CAS No.: 23462-21-7
VCID: VC18435263
InChI: InChI=1S/C21H33N3O.3ClH.3H2O/c1-18(23-10-12-25-13-11-23)14-24-20-8-5-9-21(24)17-22(16-20)15-19-6-3-2-4-7-19;;;;;;/h2-4,6-7,18,20-21H,5,8-17H2,1H3;3*1H;3*1H2
SMILES:
Molecular Formula: C21H42Cl3N3O4
Molecular Weight: 506.9 g/mol

4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate

CAS No.: 23462-21-7

Cat. No.: VC18435263

Molecular Formula: C21H42Cl3N3O4

Molecular Weight: 506.9 g/mol

* For research use only. Not for human or veterinary use.

4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate - 23462-21-7

Specification

CAS No. 23462-21-7
Molecular Formula C21H42Cl3N3O4
Molecular Weight 506.9 g/mol
IUPAC Name 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate
Standard InChI InChI=1S/C21H33N3O.3ClH.3H2O/c1-18(23-10-12-25-13-11-23)14-24-20-8-5-9-21(24)17-22(16-20)15-19-6-3-2-4-7-19;;;;;;/h2-4,6-7,18,20-21H,5,8-17H2,1H3;3*1H;3*1H2
Standard InChI Key DQHBTODEMXBEPG-UHFFFAOYSA-N
Canonical SMILES CC(C[NH+]1C2CCCC1C[NH+](C2)CC3=CC=CC=C3)[NH+]4CCOCC4.O.O.O.[Cl-].[Cl-].[Cl-]

Introduction

4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate is a complex organic compound that has garnered significant attention in scientific research due to its unique structural characteristics and diverse applications. This compound is classified as a quaternary ammonium salt, featuring a positively charged nitrogen atom within its morpholine structure, combined with a bicyclic framework derived from 3,9-diazabicyclo[3.3.1]nonane.

Synthesis and Purification

The synthesis of this compound typically involves multi-step organic reactions. Techniques such as recrystallization are commonly employed to purify the final product, ensuring it meets the necessary specifications for research applications.

Synthesis Steps:

  • Initial Formation: Involves the creation of the diazabicyclo[3.3.1]nonane core.

  • Benzyl Substitution: Introduction of the benzyl group to the diazabicyclo[3.3.1]nonane.

  • Morpholine Attachment: Linkage of the morpholine moiety via a propan-2-yl chain.

  • Quaternization: Formation of the quaternary ammonium salt.

Applications and Biological Activity

This compound is primarily used in medicinal chemistry and biological studies due to its interaction with various biological targets such as enzymes and receptors. Its unique structural features and reactivity profile make it suitable for diverse applications in laboratory settings.

Biological Activities:

  • Enzyme Interaction: Potential inhibitor or modulator of specific enzymes.

  • Receptor Binding: May interact with receptors influencing biological pathways.

Comparison with Similar Compounds

Several compounds share structural or functional similarities with 4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate. These include:

Compound NameMolecular FormulaKey Features
3-Benzyl-9-(2-morpholinoethyl)-3,9-diazabicyclo(3.3.1)nonaneC_{20}H_{31}N_3OSimilar bicyclic structure; potential neuroactivity
3,9-Diazabicyclo(3.3.1)nonane, 3-(3-(dimethylamino)propyl)C_{13}H_{30}Cl_3NContains similar diazabicyclo framework; different substituents
4-(2-(3-Benzyl-3,9-diazabicyclo(3.3.1)nonan)ethyl)morpholineC_{20}H_{31}N_2OShares morpholine component; different functional groups

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